2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Description
Contextual Position within Pyrimidine Chemistry
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine belongs to the pyrimidine family, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidines are foundational in nucleic acid biochemistry (cytosine, thymine, uracil) and synthetic medicinal chemistry. This derivative exemplifies substituted pyrimidines, where non-hydrogen groups enhance electronic and steric properties for targeted applications.
The compound’s cyclopropyl and 4-methylphenyl substituents position it within a subclass of bridged bicyclic pyrimidines , which are increasingly studied for their conformational rigidity and metabolic stability. Such substitutions modulate π-π stacking interactions and hydrogen-bonding capacity, critical for binding biological targets like enzymes or receptors.
Significance of Substituted Pyrimidines in Chemical Research
Substituted pyrimidines are pivotal in drug discovery due to their structural versatility and bioisosteric potential. Key research areas include:
The 4-methylphenyl group in this compound enhances lipophilicity, improving membrane permeability, while the cyclopropyl ring reduces oxidative metabolism.
Structural Classification and Nomenclature
The compound’s IUPAC name follows pyrimidine numbering conventions:
- Pyrimidine core : Positions 2 (cyclopropyl), 4 (amine), and 6 (4-methylphenyl).
- Substituent hierarchy : Priority given to the amine group at position 4.
Structural Features :
| Position | Substituent | Electronic Effect | Steric Contribution |
|---|---|---|---|
| 2 | Cyclopropyl | Electron-donating via σ-cyclopropane effect | High rigidity, planar constraint |
| 6 | 4-Methylphenyl | Electron-withdrawing (meta-methyl) | Bulky, enhances π-π interactions |
| 4 | Amine (-NH2) | Hydrogen-bond donor/acceptor | Facilitates intermolecular binding |
This configuration aligns with pyrimidine derivatives optimized for enzyme inhibition, as seen in USP1/UAF1 deubiquitinase inhibitors.
Historical Development of Related Compounds
The synthesis of substituted pyrimidines has evolved significantly since the 19th century:
The target compound builds on these advances, utilizing modern cross-coupling techniques (e.g., Suzuki-Miyaura) to introduce aryl and cyclopropyl groups. Recent studies highlight the role of computational modeling in predicting substituent effects on target binding.
Properties
IUPAC Name |
2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVNMQRUFQWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity against trypanosoma brucei rhodesiense and plasmodium falciparum nf54, causative organisms of sleeping sickness and malaria respectively .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of the parasites they target .
Result of Action
Similar compounds have shown antitrypanosomal and antiplasmodial activities .
Biological Activity
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the existing literature on the biological properties of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H14N4
- CAS Number : 1306432-85-8
The presence of a cyclopropyl group and a 4-methylphenyl moiety contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Key Mechanisms:
- COX Inhibition : The compound has shown potential in inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
- Cell Proliferation : It may also influence cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant inhibitory effects on COX enzymes.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | |
| Indomethacin | 9.17 | TBD |
Note: TBD indicates that specific values for the compound are yet to be determined in current literature.
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated effectiveness in reducing inflammation as measured by carrageenan-induced paw edema tests.
- Cancer Research : The compound is being explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity.
Key Findings:
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives, including 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine, exhibit notable anti-inflammatory effects. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. Compounds similar to this pyrimidine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
1.2 Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Studies suggest that modifications in the pyrimidine structure can enhance its activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
1.3 Potential in Cancer Treatment
this compound has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in several cancers and autoimmune diseases. This inhibition could lead to therapeutic strategies for conditions such as rheumatoid arthritis and certain lymphomas .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogs:
Key Observations:
Substituent Effects on Hydrophobicity: The 4-methylphenyl group in the target compound enhances hydrophobicity compared to the furan-2-yl substituent in 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine . This difference may influence membrane permeability or target binding.
Core Heterocycle Variations :
- Pyrimidin-4-amine derivatives (target compound) differ from pyrazolo-pyrimidines (e.g., N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine ) in electronic distribution and hydrogen-bonding capacity, which could affect binding to biological targets .
- The tricyclic fused core in pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine (Patent ) offers rigidity and planar geometry, likely enhancing receptor affinity but possibly reducing solubility.
Preparation Methods
Pyrimidine Ring Construction via Guanidine Cyclization
A well-documented approach involves the reaction of guanidine carbonate with β-dicarbonyl compounds bearing the 4-methylphenyl substituent. For example, sodium methoxide is used to generate the enolate of a substituted β-diketone, which then reacts with guanidine carbonate under reflux conditions to form the pyrimidine ring with an amino group at position 4.
- Reaction conditions: Reflux in methanol with sodium methoxide and guanidine carbonate, followed by acidification to pH 4–5 to precipitate the product.
- Yield: High yields reported (up to 89%) with recrystallization purification steps.
- Example: Synthesis of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidines as analogs demonstrates the efficacy of this method and can be adapted for 4-methylphenyl substituents.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or coupling reactions on a pyrimidine intermediate or by using cyclopropyl-containing precursors.
- Method: Alkylation of pyrimidin-4-amine derivatives with cyclopropyl halides or cyclopropyl organometallic reagents.
- Alternative: Starting from cyclopropyl-containing nitriles or acids, followed by Curtius rearrangement and catalytic hydrogenation to yield cyclopropyl amines, which can then be incorporated into the pyrimidine scaffold.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
- The guanidine cyclization method is a robust and reproducible approach for constructing the pyrimidine core with the 4-amino group intact. This method is widely used due to its simplicity and high yields.
- The Curtius rearrangement offers a safe and efficient route to cyclopropyl amines, which are crucial intermediates for the target compound. This step allows for flexibility in introducing various substituents on the cyclopropyl ring.
- Alkylation or coupling strategies for introducing the cyclopropyl group require optimization to avoid side reactions and ensure regioselectivity.
- Purification typically involves recrystallization from methanol or ethyl acetate to achieve high purity suitable for further applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine?
- Methodology : The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting cyclopropane-substituted ketones with guanidine derivatives under reflux conditions. For example, similar pyrimidin-4-amine derivatives are synthesized by refluxing enones (e.g., prop-2-en-1-ones) with guanidine nitrate in ethanol, followed by purification via column chromatography .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : To resolve substituent positions on the pyrimidine ring.
- X-ray crystallography : For absolute configuration determination, as demonstrated in studies of analogous pyrimidin-4-amine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and purity .
Q. What biological targets are associated with pyrimidin-4-amine derivatives like this compound?
- Methodology : Preliminary screening often focuses on enzyme inhibition (e.g., kinases) or receptor binding assays. For instance, structurally similar compounds show antimicrobial and antitumor activities via interactions with bacterial DNA gyrase or human cancer cell receptors .
Advanced Research Questions
Q. How can multi-step synthesis be optimized for higher yields and reduced byproducts?
- Methodology : Apply Design of Experiments (DoE) principles to identify critical reaction parameters (e.g., temperature, solvent ratio). For example, fractional factorial designs have been used to optimize pyrimidine synthesis by minimizing side reactions and maximizing product purity . Computational tools like quantum chemical calculations can further predict reaction pathways and transition states .
Q. How can contradictions in spectral data (e.g., NMR vs. crystallography) be resolved?
- Methodology : Cross-validate using complementary techniques:
- Dynamic NMR : To detect conformational flexibility that may explain discrepancies.
- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data .
- Crystallographic refinement : Ensure accurate hydrogen bonding and torsion angle assignments .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
- Methodology : Use hybrid computational-experimental frameworks like those developed by ICReDD:
- Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) simulations to explore reaction mechanisms.
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize biological targets .
Q. How does structural modification (e.g., cyclopropyl vs. methyl groups) impact bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with varied substituents (e.g., trifluoromethyl, morpholino) and compare inhibitory potency.
- Use comparative crystallography to analyze binding modes, as seen in studies of pyrido[3,4-d]pyrimidine derivatives .
Q. What stability challenges arise under varying pH or temperature conditions?
- Methodology : Perform accelerated stability testing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
